molecular formula C8H16ClNO B3363134 2-chloro-N-(pentan-3-yl)propanamide CAS No. 1016888-28-0

2-chloro-N-(pentan-3-yl)propanamide

Cat. No.: B3363134
CAS No.: 1016888-28-0
M. Wt: 177.67 g/mol
InChI Key: ZOJCNUBERQBDEU-UHFFFAOYSA-N
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Description

2-Chloro-N-(pentan-3-yl)propanamide is an organic compound with the molecular formula C8H16ClNO. It is a chlorinated amide, characterized by the presence of a chlorine atom attached to the second carbon of the propanamide chain, and a pentan-3-yl group attached to the nitrogen atom. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(pentan-3-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with pentan-3-amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually cooled to 0°C to control the exothermic nature of the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are used for hydrolysis reactions.

Major Products:

    Substitution: Various substituted amides, thiolamides, or alkoxyamides.

    Reduction: The corresponding amine.

    Hydrolysis: The corresponding carboxylic acid and pentan-3-amine.

Scientific Research Applications

2-Chloro-N-(pentan-3-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its amide functionality.

    Medicine: It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(pentan-3-yl)propanamide largely depends on its reactivity towards nucleophiles and its ability to form hydrogen bonds. The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The amide group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

    2-Chloro-N-(butan-2-yl)propanamide: Similar structure but with a butan-2-yl group instead of a pentan-3-yl group.

    2-Chloro-N-(hexan-3-yl)propanamide: Similar structure but with a hexan-3-yl group instead of a pentan-3-yl group.

    2-Chloro-N-(pentan-2-yl)propanamide: Similar structure but with a pentan-2-yl group instead of a pentan-3-yl group.

Uniqueness: 2-Chloro-N-(pentan-3-yl)propanamide is unique due to the specific positioning of the pentan-3-yl group, which can influence its steric and electronic properties, thereby affecting its reactivity and interaction with other molecules.

Properties

IUPAC Name

2-chloro-N-pentan-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-4-7(5-2)10-8(11)6(3)9/h6-7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJCNUBERQBDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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